methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in various fields. They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives . Indole is also known as benzopyrrole and contains a benzenoid nucleus. It is an important heterocyclic system that provides the skeleton to many compounds .
Synthesis Analysis
Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis
Indole is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), which makes them aromatic in nature .Chemical Reactions Analysis
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Physical and Chemical Properties Analysis
Indole is physically crystalline and colorless in nature with specific odors . It is highly soluble in water and other polar solvents .Scientific Research Applications
Structural and UV Studies of Uracil Derivatives
Research on uracil derivatives, similar in complexity to the compound , involves synthesis and characterization through various analytical methods, including X-ray diffraction and UV spectroscopy. For instance, the study by Yao et al. (2013) synthesized two uracil derivatives and analyzed their structure and interaction with DNA, indicating potential applications in DNA binding and pharmaceutical development (Yao, Jicheng, Shuguang, & Xiong, 2013).
Antitumor Activities
Another area of interest is the antitumor activities of compounds with similar structures. Jing (2011) synthesized compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester, showing selective anti-tumor activities. Such research underscores the potential of complex molecules in developing new cancer therapies (Jing, 2011).
Fluorescence for Intracellular Imaging
Compounds with specific fluorescence properties, such as those described by Nan et al. (2015), are utilized for intracellular pH monitoring, indicating their application in cellular biology and medical diagnostics. The study demonstrates the use of a ratiometric fluorescent pH probe for detecting cellular acidity (Nan, Weifen, Li, Lu, Shuang, Li, & Dong, 2015).
Polymer Solar Cells Performance Enhancement
In the context of materials science, compounds with specific structural features are explored for their impact on the performance of polymer solar cells. Huang et al. (2015) investigated the role of solvent-treated PEDOT:PSS in enhancing the efficiency of polymer solar cells, showcasing the relevance of chemical modification in renewable energy technologies (Huang, Zheng, Suling, Yang, Ling, & Jin, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-11(19(26)27-2)28-20-23-16-14-5-3-4-6-15(14)22-17(16)18(25)24(20)13-9-7-12(21)8-10-13/h3-11,22H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRNJIQWJHMWGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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